5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Catalog No.
S727475
CAS No.
146366-04-3
M.F
C8H7N3S
M. Wt
177.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Pyridin-4-YL)-1H-imidazole-2-thiol

CAS Number

146366-04-3

Product Name

5-(Pyridin-4-YL)-1H-imidazole-2-thiol

IUPAC Name

4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

InChI

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12)

InChI Key

KQGPQDMPQIWCMX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CNC(=S)N2

Canonical SMILES

C1=CN=CC=C1C2=CNC(=S)N2

Here are some general points on scientific research involving novel molecules:

  • Synthesis and Characterization: Research efforts often focus on developing methods to synthesize new molecules and then characterizing their physical and chemical properties. This characterization typically involves techniques like spectroscopy, microscopy, and analysis of elemental composition .
  • Computational Modeling: Computational tools are used to predict the properties of new molecules and to understand how they might interact with other molecules of interest. This can help researchers to prioritize which molecules to synthesize and characterize experimentally .
  • Biological Activity: Once a new molecule has been synthesized and characterized, researchers may investigate whether it has any biological activity. This could involve testing the molecule against a variety of targets, such as enzymes, receptors, or cell lines .

5-(Pyridin-4-YL)-1H-imidazole-2-thiol is characterized by the presence of a pyridine ring and an imidazole moiety, with a thiol functional group. Its molecular formula is C₈H₇N₃S, and it has a molecular weight of 177.23 g/mol . The compound features a sulfur atom in the thiol group, which imparts specific reactivity and biological properties.

Typical of thiols, including:

  • Dimerization: Thiols can dimerize to form disulfides.
  • Alkylation: The thiol can react with alkyl halides to form thioethers.
  • Oxidation: Thiols can be oxidized to sulfoxides or sulfones .

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol exhibits significant biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains . Additionally, compounds with similar structures have been associated with anti-inflammatory and anticancer activities, suggesting that this compound may also possess such properties.

The synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol can be achieved through several methods:

  • Condensation Reactions: This method involves the reaction of pyridine derivatives with imidazole in the presence of a suitable catalyst.
  • Substitution Reactions: The introduction of the thiol group can be accomplished by treating an appropriate precursor with thiolating agents .
  • Multicomponent Reactions: These reactions combine multiple reactants to form the desired product in a single step, often improving yield and reducing reaction time.

5-(Pyridin-4-YL)-1H-imidazole-2-thiol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Agriculture: Its antimicrobial properties could be utilized in developing fungicides or bactericides.
  • Material Science: The compound may be explored for use in creating novel materials due to its unique chemical structure.

Interaction studies involving 5-(Pyridin-4-YL)-1H-imidazole-2-thiol have focused on its binding affinity to various biological targets. These studies help elucidate the mechanism by which the compound exerts its biological effects and provide insights into its potential therapeutic applications. For instance, investigations into its interactions with enzymes or receptors can reveal its efficacy as an inhibitor or modulator .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiolTriazole ring instead of imidazoleExhibits different biological activities
2-Mercapto-pyridineContains only pyridine and thiolSimpler structure; less diverse reactivity
1H-Imidazole-2-thiolLacks the pyridine ringMore straightforward reactivity patterns

5-(Pyridin-4-YL)-1H-imidazole-2-thiol stands out due to the combination of both pyridine and imidazole rings along with the thiol group, which enhances its reactivity and potential biological activity compared to simpler analogs.

XLogP3

0.3

Wikipedia

4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione

Dates

Last modified: 08-15-2023

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